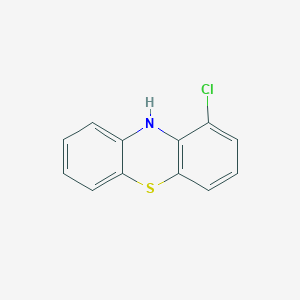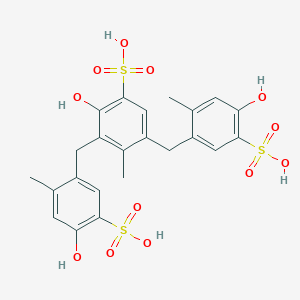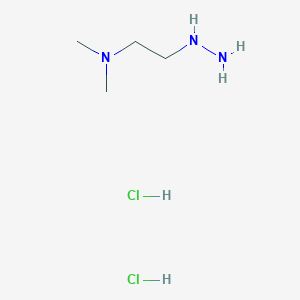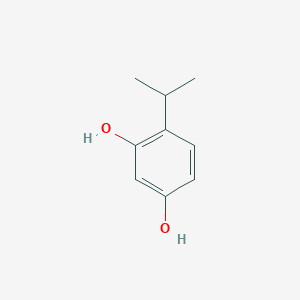
1-chloro-10H-phenothiazine
概要
説明
1-Chloro-10H-phenothiazine is a chemical compound with the molecular formula C12H8ClNS and a molecular weight of 233.71 g/mol . It is a white to pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The molecular structure of 1-chloro-10H-phenothiazine is characterized by the presence of a chlorine atom, a nitrogen atom, and a sulfur atom in its structure . The InChI code for this compound is 1S/C12H8ClNS/c13-8-4-3-7-11-12(8)14-9-5-1-2-6-10(9)15-11/h1-7,14H .Chemical Reactions Analysis
Phenothiazines, including 1-chloro-10H-phenothiazine, have been shown to exhibit intriguing photophysical and redox properties. They can efficiently catalyze the oxidative coupling of amines to imines under visible-light irradiation . The functional positions of the phenothiazine core, N-10, S-5, and C-3,7, are typically involved in chemical reactions like N-substitution, oxidation, formylation, and electrophilic substitutions .Physical And Chemical Properties Analysis
1-Chloro-10H-phenothiazine is a solid at room temperature . It should be stored in a dark place and sealed in dry conditions .科学的研究の応用
Photocatalytic Oxidative Coupling of Amines
1-chloro-10H-phenothiazine has been utilized in photocatalytic processes, particularly in the oxidative coupling of amines. This application leverages the photophysical and redox properties of phenothiazines to catalyze the formation of imines from amines under visible-light irradiation . The process is significant for synthesizing various organic compounds and can be conducted under ambient conditions, which is advantageous for sustainable chemistry practices.
Optoelectronic Applications
Phenothiazine derivatives, including 1-chloro-10H-phenothiazine, are key components in the molecular engineering of optoelectronic devices . They serve as donor units due to their electron-rich nature, contributing to the development of materials like organic solar cells, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Hole Transport Materials for Solar Cells
In the realm of perovskite solar cells, 1-chloro-10H-phenothiazine derivatives have been identified as efficient hole transport materials (HTMs) . They facilitate hole extraction and minimize charge recombination, which is crucial for enhancing the efficiency of solar cells.
Luminophore Applications
The unique luminophore characteristics of phenothiazine make it suitable for applications that require fluorescence and phosphorescence . 1-chloro-10H-phenothiazine can be used to develop materials that exhibit these properties at room temperature, which is beneficial for creating new types of display and lighting technologies.
Controlled Polymer Synthesis
Phenothiazine derivatives are effective in atom transfer radical polymerization (ATRP), a method used for controlled polymer synthesis . This application is important for creating polymers with specific characteristics and low molecular weight dispersities.
Small Molecule Transformations
The compound has been explored for its role in the cationization of neutral small molecules, which is a critical step in mass spectrometry analysis . This application is particularly relevant for the sensitive detection of molecules that are difficult to ionize using traditional methods.
Dye-Sensitized Solar Cells
1-chloro-10H-phenothiazine-based sensitizers have been synthesized for use in dye-sensitized solar cells (DSSCs) . These sensitizers are crucial for the conversion of solar energy into electricity, offering a potential solution to the current energy crisis.
Photoredox Catalysis
This compound is also a part of the development of photoredox catalysts for various synthetic transformations . These transformations include radical dehalogenations and C–N and C–H/C–H cross-couplings, which are valuable reactions in organic synthesis.
Safety and Hazards
1-Chloro-10H-phenothiazine is considered hazardous. It has been assigned the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
将来の方向性
Phenothiazines, including 1-chloro-10H-phenothiazine, have been widely utilized in various research areas due to their easy chemical functionalization and intriguing chemical and physical properties . They have potential applications in optoelectronics, as hole transport materials for perovskite solar cells, and as effective photoredox catalysts for various synthetic transformations . Further investigations of the properties of phenothiazines should be performed to encourage their use in endodontic clinical practice .
作用機序
Target of Action
1-Chloro-10H-phenothiazine is a derivative of phenothiazine, a class of compounds that have been widely used in various research areas due to their intriguing chemical and physical properties . Phenothiazines are known to interact with a number of targets in the body, including various receptors in the brain . .
Mode of Action
The exact mode of action of 1-chloro-10H-phenothiazine remains unclear . . For instance, some phenothiazines have been shown to exhibit low oxidation potentials with a fully reversible one-electron redox process
Biochemical Pathways
For instance, they have been used as effective photoredox catalysts for various synthetic transformations
Pharmacokinetics
It is known to have high gastrointestinal absorption and is a substrate for p-glycoprotein, a protein that plays a crucial role in drug absorption and distribution . It is also known to inhibit several cytochrome P450 enzymes, which are involved in drug metabolism .
Action Environment
The action of 1-chloro-10H-phenothiazine can be influenced by various environmental factors. For instance, it is recommended to be stored in a dark place, sealed in dry conditions, and at room temperature . These conditions likely help maintain the stability and efficacy of the compound.
特性
IUPAC Name |
1-chloro-10H-phenothiazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNS/c13-8-4-3-7-11-12(8)14-9-5-1-2-6-10(9)15-11/h1-7,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZVTRCMDIUEBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(S2)C=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60325741 | |
| Record name | 1-chloro-10H-phenothiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60325741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-chloro-10H-phenothiazine | |
CAS RN |
1910-85-6 | |
| Record name | 1910-85-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=516775 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-chloro-10H-phenothiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60325741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















